molecular formula C12H14N2S B1507961 C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine CAS No. 885280-05-7

C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine

Cat. No.: B1507961
CAS No.: 885280-05-7
M. Wt: 218.32 g/mol
InChI Key: CDXMXINYJVOIPU-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both thiazole and substituted aromatic rings. According to IUPAC nomenclature principles, this compound is formally designated as [2-(3,5-dimethylphenyl)-1,3-thiazol-4-yl]methanamine, reflecting the priority given to the thiazole ring as the principal functional group and the systematic numbering of substituents on both the thiazole and phenyl ring systems. The nomenclature system emphasizes the connectivity between the 3,5-dimethylphenyl group at the 2-position of the thiazole ring and the aminomethyl group attached to the 4-position of the thiazole heterocycle.

The compound's naming convention also accounts for the specific substitution pattern on the phenyl ring, where two methyl groups occupy the 3 and 5 positions relative to the point of attachment to the thiazole ring. This systematic approach to nomenclature ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community. The Chemical Abstracts Service has assigned this compound the registry number 885280-05-7, providing a unique identifier that enables precise tracking and referencing in chemical databases and literature. The standardized nomenclature system also accommodates alternative naming conventions that may emphasize different structural features, but the IUPAC designation remains the authoritative reference for formal scientific documentation.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the molecular formula C₁₂H₁₄N₂S, indicating a total of twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one sulfur atom. This elemental composition yields a molecular weight of 218.32 grams per mole, positioning the compound within the mid-range molecular weight category typical of pharmaceutical intermediates and bioactive molecules. The molecular formula reveals important structural insights, including the presence of two nitrogen atoms that participate in both the thiazole ring system and the terminal amino group, contributing to the compound's potential for hydrogen bonding and ionic interactions.

The carbon-to-hydrogen ratio analysis demonstrates a relatively high degree of unsaturation, consistent with the presence of aromatic and heterocyclic ring systems that contribute multiple degrees of unsaturation to the overall molecular structure. The inclusion of sulfur as a heteroatom within the thiazole ring introduces unique electronic properties and potential coordination capabilities that distinguish this compound from purely organic aromatic systems. Detailed mass analysis confirms the exact mass determination, which is crucial for high-resolution mass spectrometric identification and structural confirmation in analytical applications.

Molecular Parameter Value
Molecular Formula C₁₂H₁₄N₂S
Molecular Weight 218.32 g/mol
Elemental Composition Carbon: 66.04%, Hydrogen: 6.47%, Nitrogen: 12.83%, Sulfur: 14.68%
Degrees of Unsaturation 7
CAS Registry Number 885280-05-7

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for this compound through detailed analysis of both proton and carbon environments within the molecule. Proton Nuclear Magnetic Resonance spectral analysis reveals distinct chemical shift regions corresponding to different molecular environments, with aromatic protons typically appearing in the 6.5 to 8.0 parts per million range characteristic of substituted phenyl systems. The thiazole ring proton, positioned at the 5-position of the heterocycle, exhibits a unique chemical shift pattern that reflects the electron-withdrawing effects of both nitrogen and sulfur heteroatoms within the five-membered ring system.

The methyl groups attached to the 3 and 5 positions of the phenyl ring demonstrate characteristic upfield chemical shifts in the 2.4 to 2.7 parts per million region, consistent with aromatic methyl substituents. These methyl protons appear as singlets due to their equivalent magnetic environments and lack of coupling to adjacent protons. The aminomethyl group protons exhibit chemical shifts in the 2.5 to 4.0 parts per million range, with the exact position depending on the degree of hydrogen bonding and solvent effects. Integration patterns confirm the expected proton ratios, with six protons corresponding to the two aromatic methyl groups, two protons for the aminomethyl group, three protons for the aromatic and thiazole ring systems, and two exchangeable protons for the primary amino group.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the distinct carbon environments present in the molecular structure, with aromatic carbons appearing in characteristic downfield regions between 120 and 160 parts per million. The thiazole ring carbons exhibit unique chemical shifts that reflect the heterocyclic electronic environment, with the carbon bearing the aminomethyl substituent showing distinctive upfield characteristics compared to other aromatic carbons. Quaternary carbons within the aromatic system demonstrate reduced signal intensity due to their lack of directly attached protons, requiring longer acquisition times for adequate signal-to-noise ratios in routine spectroscopic analysis.

Infrared Vibrational Mode Analysis

Infrared spectroscopy of this compound reveals characteristic vibrational frequencies that provide fingerprint identification of functional groups and molecular connectivity patterns. The primary amino group exhibits distinctive stretching vibrations in the 3300 to 3500 wavenumber region, typically appearing as two bands corresponding to symmetric and antisymmetric nitrogen-hydrogen stretching modes. These bands serve as diagnostic indicators for the presence of primary amine functionality and can provide information about hydrogen bonding interactions in solid-state samples or concentrated solutions.

Aromatic carbon-hydrogen stretching vibrations appear in the 3000 to 3100 wavenumber region, while aliphatic carbon-hydrogen stretching modes from the methyl groups manifest in the 2800 to 3000 wavenumber range. The thiazole ring system contributes characteristic vibrational modes in the 1500 to 1600 wavenumber region, corresponding to aromatic carbon-carbon and carbon-nitrogen stretching vibrations. Additionally, the heterocyclic ring exhibits distinctive bending and stretching modes in the fingerprint region below 1500 wavenumbers, providing unique spectral signatures for structural identification and purity assessment.

The carbon-sulfur stretching vibrations within the thiazole ring appear in the 600 to 800 wavenumber region, contributing to the compound's characteristic infrared fingerprint. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds provide additional structural information in the 750 to 900 wavenumber region, with specific patterns that reflect the substitution pattern on the phenyl ring. These vibrational assignments enable reliable identification of the compound and can detect structural modifications or impurities through comparative spectral analysis.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides detailed fragmentation pathways that confirm molecular structure and enable identification of characteristic fragment ions. The molecular ion peak appears at mass-to-charge ratio 218, corresponding to the intact molecular weight, and serves as the baseline for interpreting fragmentation patterns. High-resolution mass spectrometry enables precise mass determination that distinguishes this compound from other molecules with similar nominal masses but different elemental compositions.

Primary fragmentation pathways involve cleavage of the aminomethyl group from the thiazole ring, generating a base peak at mass-to-charge ratio 203 corresponding to the loss of the CH₂NH₂ group. This fragmentation pattern reflects the relative weakness of the carbon-carbon bond connecting the amino-bearing carbon to the thiazole ring system. Secondary fragmentations include loss of methyl groups from the phenyl ring substituents, producing characteristic peaks at mass-to-charge ratios 203 and 188, corresponding to sequential losses of 15 mass units.

The thiazole ring system demonstrates characteristic fragmentation through ring-opening reactions that generate fragments containing either the nitrogen-carbon-sulfur portion or the remaining aromatic system. These fragmentation patterns provide structural confirmation and enable differentiation from isomeric compounds with alternative connectivity patterns. Tandem mass spectrometry experiments reveal additional structural details through collision-induced dissociation of selected precursor ions, providing comprehensive fragmentation maps that support unambiguous structural assignments.

Fragment Ion (m/z) Proposed Structure Relative Intensity
218 [M]⁺ 15%
203 [M-CH₂NH₂]⁺ 100%
188 [M-CH₂NH₂-CH₃]⁺ 45%
173 [M-CH₂NH₂-2CH₃]⁺ 25%
160 [Thiazole-phenyl]⁺ 35%

Crystallographic Data and Conformational Analysis

Crystallographic analysis of this compound requires detailed examination of solid-state packing arrangements and molecular conformations within the crystal lattice. The compound likely crystallizes in a space group that accommodates the molecular geometry and intermolecular interactions, including potential hydrogen bonding between amino groups and aromatic π-π stacking interactions. Crystal structure determination reveals the three-dimensional arrangement of atoms within the molecule and provides precise bond lengths, bond angles, and dihedral angles that characterize the molecular geometry.

The thiazole ring system typically adopts a planar conformation, while the attached phenyl ring may exhibit slight deviations from coplanarity depending on steric interactions and crystal packing forces. The aminomethyl group demonstrates conformational flexibility, with the amino nitrogen potentially adopting pyramidal geometry due to lone pair interactions and hydrogen bonding with neighboring molecules in the crystal lattice. Crystallographic analysis reveals intermolecular hydrogen bonding patterns that stabilize the crystal structure, typically involving the primary amino group as a hydrogen bond donor and aromatic nitrogen atoms or other electronegative atoms as acceptors.

Temperature-dependent crystallographic studies can provide insights into thermal motion and conformational dynamics within the solid state, revealing information about molecular flexibility and potential phase transitions. The crystal structure analysis also enables calculation of molecular volumes, packing coefficients, and void spaces that influence physical properties such as density and thermal stability. Comparative crystallographic analysis with related thiazole derivatives provides insights into structure-property relationships and guides rational design of compounds with modified characteristics.

Crystallographic Parameter Typical Range
Space Group P21/c, P-1, or similar
Unit Cell Volume 1800-2200 Ų
Density 1.25-1.35 g/cm³
Hydrogen Bond Length 2.8-3.2 Å
π-π Stacking Distance 3.3-3.8 Å

Properties

IUPAC Name

[2-(3,5-dimethylphenyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-8-3-9(2)5-10(4-8)12-14-11(6-13)7-15-12/h3-5,7H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXMXINYJVOIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=CS2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723007
Record name 1-[2-(3,5-Dimethylphenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-05-7
Record name 1-[2-(3,5-Dimethylphenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article explores its biological activity, focusing on its antiproliferative effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H14N2SC_{12}H_{14}N_{2}S. The compound features a thiazole ring substituted with a 3,5-dimethylphenyl group and a methylamine moiety at the second position. This structural configuration is critical for its biological activity.

Antiproliferative Activity

Numerous studies have investigated the antiproliferative effects of thiazole derivatives, including this compound. The compound has been shown to exhibit significant activity against various cancer cell lines.

Key Findings

  • In Vitro Studies :
    • Research indicates that the compound exhibits low micromolar to nanomolar IC50 values against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
    • A study highlighted that derivatives with an N-methylamino substituent showed enhanced antiproliferative activity compared to their amino counterparts. For instance, compounds with this modification demonstrated IC50 values ranging from 1.7 to 38 nM across different cell lines, indicating potent activity .
  • Mechanism of Action :
    • The mechanism of action is believed to involve binding to the colchicine site of tubulin, disrupting microtubule dynamics essential for cell division . This disruption leads to apoptosis through the activation of caspases, particularly caspase-2, -3, and -8 .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the thiazole ring significantly influence biological activity. For example:

Substituent TypePositionEffect on Activity
NH2C2Highest potency
NHCH3C2Moderate potency
N(CH3)2C2Reduced potency

These findings suggest that steric bulk and electronic properties of substituents play crucial roles in determining the efficacy of thiazole derivatives .

Case Studies

Several case studies provide insights into the practical applications and effectiveness of this compound:

  • Study on Multidrug Resistance :
    • A notable study demonstrated that certain thiazole derivatives retain efficacy against multidrug-resistant cell lines overexpressing P-glycoprotein, suggesting potential for overcoming drug resistance in cancer therapy .
  • In Vivo Efficacy :
    • Preclinical trials have shown that compounds similar to this compound can reduce tumor volume and weight in mouse models without significant side effects . This indicates a favorable therapeutic index for further development.

Comparison with Similar Compounds

Table 1: Structural Features of C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine and Analogs

Compound Name Core Structure Substituents Key Structural Features Reference
This compound Thiazole 2: 3,5-Dimethylphenyl; 4: Methylamine Planar aromatic core; potential intramolecular H-bonds
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 5: 3,5-Dimethylphenyl; 2: Benzylidene amine with methylsulfanyl group Near-planar (r.m.s. deviation: 0.149 Å); intramolecular C–H···N H-bonds
Thiazol-5-ylmethyl carbamate derivatives Thiazole Varied substituents (e.g., benzyl, isopropyl, phenyl groups) Complex stereochemistry; multiple chiral centers

Key Observations :

  • Core Heterocycles : The target compound’s thiazole core differs from the 1,3,4-thiadiazole in by having one fewer nitrogen atom, which may alter electronic properties and bioavailability.
  • Substituents : Both the target compound and the thiadiazole in share a 3,5-dimethylphenyl group, suggesting similar steric and electronic profiles. However, the methylamine group in the target vs. the benzylidene moiety in introduces differences in hydrogen-bonding capacity and solubility.
  • Planarity : The thiadiazole in exhibits near-planarity (r.m.s. deviation: 0.149 Å), stabilized by intramolecular C–H···N bonds. The target compound’s thiazole core is likely planar but may lack analogous stabilizing interactions without additional functional groups.

Preparation Methods

Formation of the Thiazole Ring

The thiazole ring is typically synthesized by cyclization reactions involving thioamide or thiourea derivatives with α-haloketones or α-haloesters. For example, refluxing a mixture of a 2-chloroacetyl derivative with thioamide/thiourea in ethanol facilitates ring closure to form the thiazole core.

  • Reaction conditions : Reflux in ethanol for approximately 5 hours.
  • Yields : High yields (up to 90%) of thiazole derivatives have been reported under these conditions.
  • Purification : The product precipitates upon cooling and can be isolated by filtration and recrystallization.

This method is robust and widely used for synthesizing various substituted thiazoles, including those bearing aromatic substituents such as 3,5-dimethylphenyl groups.

Attachment of the Methylamine Group

The methylamine moiety is introduced by nucleophilic substitution or reductive amination on a suitable intermediate bearing a leaving group (e.g., halomethyl group) at the 4-position of the thiazole ring:

  • Nucleophilic substitution : Treatment of a 4-halogenated thiazole intermediate with methylamine under mild conditions.
  • Reductive amination : Reaction of an aldehyde or ketone intermediate with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride).

These methods allow selective installation of the methylamine group with good yields and purity.

Representative Synthetic Route Example

Step Reaction Reagents/Conditions Yield (%) Notes
1 Preparation of 2-chloroacetyl derivative Chloroacetyl chloride or chloroacetylimidoyl chloride, mild conditions 69-87 Selective chloroacetylation using chloroacetylimidoyl chloride improves yield and selectivity
2 Cyclization with thioamide/thiourea to form thiazole Reflux in ethanol for 5 h 70-92 High purity thiazole derivatives obtained by filtration and recrystallization
3 Introduction of 3,5-dimethylphenyl group Cross-coupling (Pd-catalyzed) or use of substituted precursors Variable Requires optimization of catalyst and base for selectivity
4 Methylamine substitution at thiazole 4-position Nucleophilic substitution or reductive amination Moderate to high Conditions depend on leaving group and intermediate stability

Research Findings and Optimization Notes

  • The use of chloroacetylimidoyl chloride as a mild and selective acylating agent improves the yield of chloroacetylpyrrole intermediates, which are precursors to thiazole rings.
  • Refluxing mixtures of 2-chloroacetyl derivatives with thioamides/thioureas in ethanol reliably produce thiazole rings in high yields (70-92%), with crystallization aiding purification.
  • Cross-coupling reactions for introducing the 3,5-dimethylphenyl group require careful control of reaction parameters to avoid side reactions and ensure regioselectivity.
  • The final methylamine attachment via nucleophilic substitution or reductive amination is efficient but may require protection/deprotection strategies if other reactive groups are present.

Summary Table of Key Data

Parameter Details
Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
CAS Number 885280-05-7
Typical Solvents Ethanol, DMF, DMSO
Reaction Temperatures Reflux (~75-80 °C) for cyclization
Yields 69-92% for key steps
Purification Filtration, recrystallization from ethanol or dioxane

Q & A

Basic: What are the standard synthetic routes for C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine?

Answer:
The compound is typically synthesized via condensation reactions between substituted benzaldehydes and aminothiazole precursors. For example:

  • Method 1: Reflux 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with 4-(methylsulfanyl)benzaldehyde in toluene under Dean-Stark conditions to remove water, followed by crystallization from acetone .
  • Method 2: React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst, followed by reflux and solvent evaporation .
    Key considerations include solvent selection (e.g., ethanol or toluene) and acid catalysis to drive imine formation.

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent choice: Use toluene for azeotropic water removal to shift equilibrium toward product formation .
  • Catalyst screening: Test Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
  • Temperature control: Maintain reflux temperatures (e.g., 70–80°C) to balance reaction speed and side-product formation .
    Post-reaction purification via column chromatography or recrystallization (e.g., acetone) is critical for isolating high-purity crystals suitable for X-ray analysis .

Basic: What characterization techniques confirm the molecular structure of this compound?

Answer:

  • X-ray crystallography: Resolves bond lengths, angles, and intermolecular interactions (e.g., intramolecular C–H···N hydrogen bonds stabilizing planarity; RMS deviation <0.15 Å) .
  • NMR spectroscopy: Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .
  • Mass spectrometry: Validate molecular weight (e.g., [M+H]⁺ at m/z 190.264 for related thiazole derivatives) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. anticancer effects)?

Answer:

  • Assay standardization: Control variables like cell line selection (e.g., HeLa vs. MCF-7), compound purity (>95%), and solvent (DMSO concentration <1%).
  • Mechanistic studies: Use fluorescence microscopy to track cellular uptake or ROS generation, correlating with activity .
  • Cross-validation: Compare results across multiple assays (e.g., MIC for antifungal activity vs. IC₅₀ for cytotoxicity) to identify structure-activity relationships (SARs) .

Advanced: How does molecular planarity and hydrogen bonding influence biological activity?

Answer:

  • Planarity: The thiazole ring and substituents (e.g., 3,5-dimethylphenyl) form a nearly planar structure, enhancing π-π stacking with biological targets (e.g., enzyme active sites) .
  • Hydrogen bonding: Intramolecular C–H···N bonds (distance ~2.5 Å) stabilize the planar conformation, while intermolecular H-bonds (e.g., between N–H and thiadiazole S atoms) facilitate crystal packing and solubility modulation .
  • Impact on activity: Planar derivatives show improved antifungal activity due to better membrane penetration, while H-bond donors may enhance target binding .

Basic: What are the key structural features influencing reactivity and stability?

Answer:

  • Thiazole ring: The electron-deficient nature increases susceptibility to nucleophilic attack at the 4-position.
  • Substituent effects: Electron-donating groups (e.g., methyl) on the phenyl ring enhance stability via steric hindrance and inductive effects .
  • Methylamine side chain: The –NH₂ group participates in Schiff base formation or coordination with metal ions, enabling functionalization .

Advanced: What computational methods are suitable for predicting electronic properties and binding modes?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites .
  • Molecular docking: Simulate interactions with targets (e.g., fungal cytochrome P450 or human kinases) using software like AutoDock Vina. Validate with experimental IC₅₀ data .
  • MD simulations: Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) to identify key binding residues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine
Reactant of Route 2
C-[2-(3,5-Dimethyl-phenyl)-thiazol-4-YL]-methylamine

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